methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a chloro-substituted methoxyphenyl ring, and a tetrahydropyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(((5-bromo-2-methoxyphenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-(((5-chloro-2-ethoxyphenyl)sulfonyl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of methyl 6-[(5-chloro-2-methoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-[(5-chloro-2-methoxyphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O7S/c1-4-32-15-8-5-13(6-9-15)20-19(21(26)31-3)16(24-22(27)25-20)12-33(28,29)18-11-14(23)7-10-17(18)30-2/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXUVOUGSNNTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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